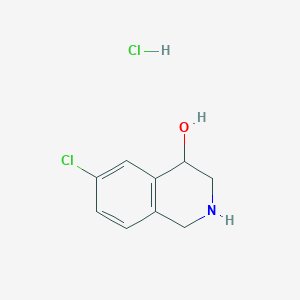
6-Chloro-1,2,3,4-tetrahydroisoquinolin-4-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-1,2,3,4-tetrahydroisoquinolin-4-ol hydrochloride is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This compound is characterized by the presence of a chlorine atom at the 6th position and a hydroxyl group at the 4th position on the tetrahydroisoquinoline ring, along with a hydrochloride salt form.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1,2,3,4-tetrahydroisoquinolin-4-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the appropriate isoquinoline derivative.
Hydroxylation: The hydroxyl group at the 4th position can be introduced through hydroxylation reactions using reagents like sodium hydroxide or hydrogen peroxide.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt form using hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions such as temperature, pressure, and reagent concentrations.
Purification: The crude product is purified using techniques like recrystallization, distillation, or chromatography to achieve the desired purity.
Quality Control: Analytical methods such as nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry (MS) are used to confirm the identity and purity of the compound.
化学反応の分析
Types of Reactions
6-Chloro-1,2,3,4-tetrahydroisoquinolin-4-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium hydroxide, ammonia.
Major Products Formed
Oxidation: Formation of 6-chloro-1,2,3,4-tetrahydroisoquinolin-4-one.
Reduction: Formation of 1,2,3,4-tetrahydroisoquinolin-4-ol.
Substitution: Formation of various substituted isoquinoline derivatives.
科学的研究の応用
6-Chloro-1,2,3,4-tetrahydroisoquinolin-4-ol hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting neurological disorders and infectious diseases.
Biological Studies: The compound is used in studies to understand its effects on biological systems, including its interaction with enzymes and receptors.
Chemical Biology: It serves as a probe to study the mechanisms of action of isoquinoline derivatives in biological systems.
Industrial Applications: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
作用機序
The mechanism of action of 6-Chloro-1,2,3,4-tetrahydroisoquinolin-4-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine and hydroxyl groups play a crucial role in its binding affinity and specificity. The compound may modulate the activity of enzymes involved in neurotransmitter synthesis or degradation, leading to its potential therapeutic effects in neurological disorders.
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Lacks the chlorine and hydroxyl groups, resulting in different biological activities.
6-Bromo-1,2,3,4-tetrahydroisoquinolin-4-ol hydrochloride: Similar structure but with a bromine atom instead of chlorine, leading to variations in reactivity and biological effects.
6-Methyl-1,2,3,4-tetrahydroisoquinolin-4-ol hydrochloride: Contains a methyl group instead of chlorine, affecting its chemical properties and applications.
Uniqueness
6-Chloro-1,2,3,4-tetrahydroisoquinolin-4-ol hydrochloride is unique due to the presence of both chlorine and hydroxyl groups, which confer specific chemical reactivity and biological activity. These functional groups enhance its potential as a versatile intermediate in synthetic chemistry and as a probe in biological studies.
特性
分子式 |
C9H11Cl2NO |
|---|---|
分子量 |
220.09 g/mol |
IUPAC名 |
6-chloro-1,2,3,4-tetrahydroisoquinolin-4-ol;hydrochloride |
InChI |
InChI=1S/C9H10ClNO.ClH/c10-7-2-1-6-4-11-5-9(12)8(6)3-7;/h1-3,9,11-12H,4-5H2;1H |
InChIキー |
YWUQMVDQIFFPPU-UHFFFAOYSA-N |
正規SMILES |
C1C(C2=C(CN1)C=CC(=C2)Cl)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


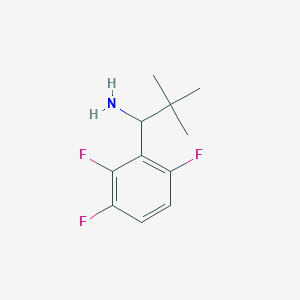

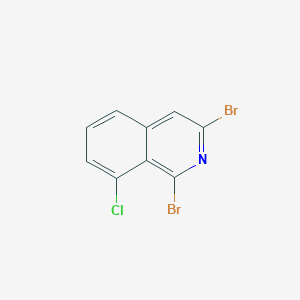
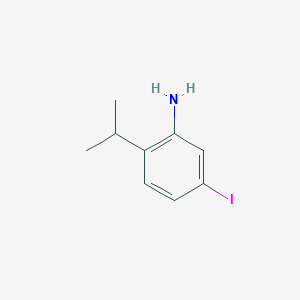

![Sodium;3-(2-hydroxyethylcarbamoyl)-2,4,6-triiodo-5-[[2-[[2,4,6-triiodo-3-(methylcarbamoyl)-5-(2-oxopropylamino)benzoyl]amino]acetyl]amino]benzoate](/img/structure/B14026827.png)
![[1,1'-Biphenyl]-3-sulfonic acid](/img/structure/B14026841.png)
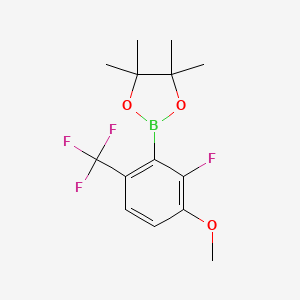
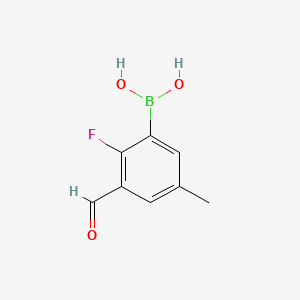
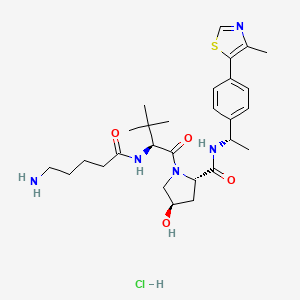

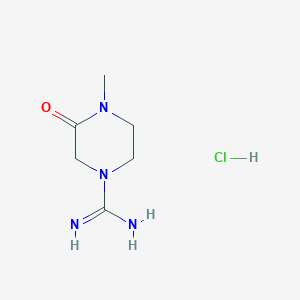
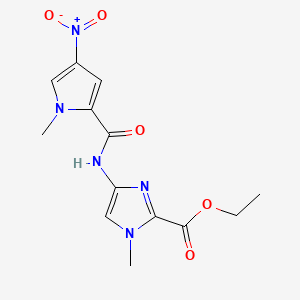
![5-Chloro-1-methyl-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid;sodium salt](/img/structure/B14026870.png)
